molecular formula C13H11NO2 B1282336 3-(Benzyloxy)picolinaldehyde CAS No. 94454-57-6

3-(Benzyloxy)picolinaldehyde

Cat. No.: B1282336
CAS No.: 94454-57-6
M. Wt: 213.23 g/mol
InChI Key: WYLVNASPZUFUJS-UHFFFAOYSA-N
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Description

3-(Benzyloxy)picolinaldehyde is a heterocyclic compound with the molecular formula C13H11NO2 and a molecular weight of 213.23 g/mol. It is a derivative of picolinaldehyde, where a benzyloxy group is attached to the third position of the pyridine ring. This compound is primarily used in research and industrial applications due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 3-(Benzyloxy)picolinaldehyde involves the oxidation of 3-(benzyloxy)pyridin-2-yl)methanol. In this process, the alcohol is dissolved in anhydrous dioxane, and manganese dioxide is added as the oxidizing agent. The mixture is then heated to 80°C for two hours .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the compound can be synthesized on a larger scale using similar oxidation reactions with appropriate scaling of reagents and reaction conditions.

Chemical Reactions Analysis

Types of Reactions: 3-(Benzyloxy)picolinaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be further oxidized to form carboxylic acids.

    Reduction: The aldehyde can be reduced to the corresponding alcohol.

    Substitution: The benzyloxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Manganese dioxide in anhydrous dioxane at elevated temperatures.

    Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: 3-(Benzyloxy)picolinic acid.

    Reduction: 3-(Benzyloxy)picolinyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Benzyloxy)picolinaldehyde has several applications in scientific research:

    Analytical Chemistry: Used as an analytical reagent for chelation and spectrophotometric analyses.

    Organic Synthesis: Serves as a catalyst or intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals.

    Environmental Applications: Studied in the context of biotransformations of benzene precursors.

    Coordination Chemistry: Explored as a ligand in the formation of metal complexes, important in catalysis and material science.

Comparison with Similar Compounds

3-(Benzyloxy)picolinaldehyde can be compared with other picolinaldehyde derivatives:

    Picolinaldehyde (PA): Lacks the benzyloxy group, making it less versatile in certain synthetic applications.

    Nicotinaldehyde (NA): Has a similar structure but with the aldehyde group at the third position of the pyridine ring.

    Isonicotinaldehyde (IA): The aldehyde group is at the fourth position, leading to different reactivity and applications.

The presence of the benzyloxy group in this compound enhances its reactivity and makes it a valuable intermediate in organic synthesis and coordination chemistry.

Properties

IUPAC Name

3-phenylmethoxypyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2/c15-9-12-13(7-4-8-14-12)16-10-11-5-2-1-3-6-11/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYLVNASPZUFUJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(N=CC=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40538630
Record name 3-(Benzyloxy)pyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40538630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94454-57-6
Record name 3-(Benzyloxy)pyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40538630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of (3-(benzyloxy)pyridin-2-yl)methanol (7.50 g) and MnO2 (30.00 g) in CHCl3 was heated to reflux for 90 min, and then cooled to rt. The reaction mixture was filtered. The filtrate was concentrated in vacuo and the residue was chromatographed with a silica gel column (eluting agent: 2:1 (v/v) PE/EA) to give the title compound as a pale yellow solid (5.40 g, 73.00%), HPLC: 93.00%. The compound was characterized by the following spectroscopic data: MS (ESI, pos. ion) m/z: 214.6 (M+1); 1H NMR (400 MHz, CDCl3) δ: 5.26 (s, 2H), 7.34-7.47 (m, 7H), 8.41 (t, J=2.5 Hz, 1H), 10.40 (s, 1H) ppm.
Quantity
7.5 g
Type
reactant
Reaction Step One
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0 (± 1) mol
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Quantity
30 g
Type
catalyst
Reaction Step One
Yield
73%

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
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Reaction Step One

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